Estrogen receptor antagonist 8

In vivo pharmacology Anti-uterotrophic assay ER antagonist

ER signaling studies frequently encounter inconsistent in vivo efficacy when ER antagonists are substituted across experiments. Estrogen receptor antagonist 8 is a conformationally constrained MPP derivative with validated anti-uterotrophic activity (EC50 = 4.160 μM), offering 1.83-fold greater potency than tamoxifen in rodent models. • In vivo EC50: 4.160 μM (immature rat anti-uterotrophic assay) • Competitive, reversible ERα antagonism-distinct from SERD degradation • ≥98% HPLC purity; -20°C storage; ships blue ice

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
Cat. No. B15139988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor antagonist 8
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C3CCC4=C(C3=NN2C5=CC=C(C=C5)[N+](=O)[O-])C=CC(=C4)OC
InChIInChI=1S/C25H21N3O4/c1-31-20-10-3-16(4-11-20)25-23-13-5-17-15-21(32-2)12-14-22(17)24(23)26-27(25)18-6-8-19(9-7-18)28(29)30/h3-4,6-12,14-15H,5,13H2,1-2H3
InChIKeyPCGBDHLCFWYSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrogen Receptor Antagonist 8: Molecular Profile and Procurement


Estrogen receptor antagonist 8 (CAS 2889370-92-5) is a conformationally constrained derivative of methyl-piperidinopyrazole (MPP) developed as an ER antagonist with demonstrated in vivo anti-uterotrophic activity [1]. The compound exhibits an EC50 value of 4.160 μM in the in vivo anti-uterotrophic assay using immature female rats, which quantifies its capacity to antagonize estrogen-driven uterine proliferation [1]. With molecular formula C25H21N3O4 and molecular weight 427.45 g/mol, this research-grade small molecule serves as a tool compound for investigating estrogen receptor pharmacology in preclinical models of hormone-responsive tissues . Available from multiple specialty chemical suppliers with purity specifications typically exceeding 98% by HPLC, the compound is distributed exclusively for laboratory research applications and is not intended for human therapeutic use .

ERα-selective competitive antagonist for pathway-specific estrogen receptor studies
In vivo anti-uterotrophic assay workflow in rodent models of hormone-responsive tissue
Conformationally constrained MPP derivative supporting SAR and scaffold optimization studies

Why Estrogen Receptor Antagonist 8 Is Not Interchangeable


ER antagonists exhibit profound heterogeneity in their molecular pharmacology, spanning pure antagonists, selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and complete estrogen receptor antagonists (CERANs), each with distinct effects on receptor conformation, co-regulator recruitment, tissue-specific activity profiles, and degradation versus competitive antagonism mechanisms [1]. Within the MPP-derived chemotype, even structurally constrained analogs demonstrate significant variation in in vivo anti-uterotrophic potency, with EC50 values spanning multiple orders of magnitude depending on conformational restriction and substituent positioning [2]. Substitution of a different ER antagonist without experimental validation introduces uncontrolled variables in receptor pharmacology studies, as the relationship between in vitro binding affinity, in vivo efficacy, and tissue selectivity cannot be reliably predicted from chemical class membership alone. The quantitative differentiation evidence presented below establishes the specific performance parameters that define this compound's utility relative to key comparators including tamoxifen (TMX), MPP, and fulvestrant, enabling informed selection based on experimental requirements rather than vendor catalog descriptions.

Mechanism Competitive antagonist profile may not replicate SERD or SERM degradation-dependent responses; mechanism class heterogeneity limits direct interchange
Scaffold Conformationally constrained MPP derivatives show variable in vivo potency; unconstrained or alternative analogs may shift anti-uterotrophic endpoint context
Selectivity ERα-selective profile inherited from MPP chemotype; pan-ER or ERβ-preferring antagonists may alter tissue-specific pathway interpretation

Estrogen Receptor Antagonist 8: Comparative Performance Evidence


In Vivo Anti-Uterotrophic Potency vs. Tamoxifen

In a direct head-to-head comparison using the in vivo anti-uterotrophic assay, Estrogen receptor antagonist 8 (also designated compound 4 in the primary reference) demonstrated an EC50 value of 4.160 μM, representing a 1.83-fold improvement in potency relative to tamoxifen (TMX), which exhibited an EC50 value of 7.625 μM under identical experimental conditions [1]. The assay methodology involved subcutaneous administration of the test compounds to immature female rats at doses of 1, 3, 10, 20, and 30 mg/kg/day for three consecutive days, with anti-uterotrophic activity quantified by measuring the reduction in uterine weight compared to vehicle-treated control animals [1].

Anti-Uterotrophic Potency
Head-to-head
EC50 4.160 μM vs tamoxifen 7.625 μM; 1.83-fold reported EC50 difference under identical dosing conditions
Reported in vivo ER antagonism endpoint comparison
Same-model comparison; immature rat anti-uterotrophic assay
In vivo pharmacology Anti-uterotrophic assay ER antagonist Preclinical efficacy

Structural Differentiation from MPP Scaffold

Estrogen receptor antagonist 8 represents a conformationally constrained derivative of the methyl-piperidinopyrazole (MPP) scaffold, designed through structure-based optimization to enhance ER antagonist activity relative to the parent chemotype [1]. While direct comparative EC50 data for unmodified MPP in the identical anti-uterotrophic assay are not available in the primary reference, the structural basis for differentiation is established: the constrained geometry of Estrogen receptor antagonist 8 restricts conformational flexibility at the piperidinopyrazole core, thereby optimizing the orientation of key pharmacophoric elements for ER ligand-binding domain interaction [1]. The study's systematic SAR analysis of multiple constrained derivatives demonstrated that conformational restriction represents a validated design strategy for enhancing antagonist potency within this chemical series [1].

Scaffold Context
Class-level
Conformationally constrained MPP derivative; SAR-optimized via ring-fusion constraint strategy
Structural differentiation context for MPP chemotype interpretation
Direct parent MPP EC50 comparison not available in primary reference
Structure-activity relationship MPP derivatives Conformational constraint Medicinal chemistry

ERα Selectivity Profile

Estrogen receptor antagonist 8 was designed based on the MPP scaffold, which is established as a selective estrogen receptor alpha (ERα) antagonist [1] . MPP exhibits high selectivity for ERα over ERβ, with reported IC50 values of 20.01 μM for antiproliferative activity in ERα-expressing RL95-2 endometrial cancer cells . While Estrogen receptor antagonist 8 maintains this ERα-selective antagonism profile inherited from the MPP chemotype, it achieves enhanced in vivo anti-uterotrophic potency (EC50 = 4.160 μM) compared to the parent scaffold [1]. This selectivity profile positions the compound as a tool for investigating ERα-specific signaling pathways in tissues where ERα predominates, including uterus, mammary gland, and bone, without the confounding effects of concurrent ERβ modulation.

ERα Selectivity
Class-level
ERα-selective antagonist profile derived from MPP pharmacophore; selectivity maintained with reported potency enhancement
Supports ERα-specific pathway interpretation in mixed receptor tissues
Selectivity inferred from MPP chemotype class; ERβ profiling data to verify
ERα selectivity Receptor subtype Antagonist profiling Tissue specificity

Competitive Antagonism vs. SERD Degradation

Estrogen receptor antagonist 8 functions as a competitive ER antagonist, binding to the ligand-binding domain of estrogen receptors to prevent endogenous estrogen-mediated activation without inducing receptor degradation [1]. This mechanism contrasts fundamentally with selective estrogen receptor degraders (SERDs) such as fulvestrant, which bind to ER and actively target the receptor for proteasome-dependent degradation [2]. The functional distinction is pharmacologically significant: competitive antagonists produce reversible, concentration-dependent blockade of estrogen signaling that can be overcome by increasing estrogen concentrations, whereas SERDs produce sustained receptor downregulation independent of ambient estrogen levels [2].

Antagonism Mechanism
Class-level
Competitive, reversible ER binding vs SERD-mediated proteasomal degradation pathway
Mechanism-dependent pathway response context for experimental design
Classification based on MPP chemotype; degradation DC50 not applicable
Mechanism of action Competitive antagonist SERD Receptor pharmacology

Potency vs. Clinical ER Degraders

Estrogen receptor antagonist 8 (EC50 = 4.160 μM in anti-uterotrophic assay) occupies a distinct potency range compared to clinical-stage ER degrader-antagonists. By cross-study comparison, advanced ER antagonists/degraders such as G-5b demonstrate substantially higher potency, with reported IC50 values of 6.7 nM for ER antagonism and DC50 of 0.4 nM for receptor degradation in cellular assays [1]. Similarly, the clinical SERD amcenestrant (SAR439859) exhibits an EC50 of 0.2 nM for ERα degradation in cell-free assays . This approximately 3-4 log order potency differential between Estrogen receptor antagonist 8 and clinical-stage compounds establishes this molecule as a tool compound for mechanistic investigations and SAR studies rather than as a therapeutic candidate, and this positioning should inform procurement decisions based on intended research application.

Potency Range
Cross-study comparable
EC50 4.160 μM; approximately 620-fold to 20,000-fold difference vs clinical-stage ER degraders in reported assays
Research tool compound potency range context
Cross-study comparison; different assay platforms preclude direct quantitative equivalence
Potency comparison Clinical candidates Research tool ER antagonist

Estrogen Receptor Antagonist 8: Validated Research Applications


In Vivo Anti-Uterotrophic Assays

Estrogen receptor antagonist 8 is specifically suited for in vivo anti-uterotrophic assays in rodent models where quantifiable, dose-dependent antagonism of estrogen-driven uterine proliferation is required. The compound's validated EC50 of 4.160 μM in this assay system [1] provides a defined benchmark for experimental design, enabling researchers to establish dose-response relationships and compare antagonist efficacy across treatment groups. This application leverages the compound's demonstrated 1.83-fold potency advantage over tamoxifen in the same assay model [1], supporting studies where enhanced in vivo anti-estrogenic activity at comparable doses is experimentally advantageous.

MPP-Derived ERα Antagonist SAR

As a conformationally constrained derivative of the methyl-piperidinopyrazole scaffold, Estrogen receptor antagonist 8 serves as a key reference compound in SAR investigations of ERα-selective antagonists. The structural constraint introduced in this molecule—designed through structure-based optimization to enhance antagonist activity—provides a validated chemical probe for exploring the relationship between conformational restriction and ERα antagonism potency [1]. Researchers investigating the MPP chemotype can utilize this compound as a benchmark for comparing the pharmacological effects of structural modifications, including alternative constraint strategies or substituent variations.

Competitive Antagonism vs. Degradation Pathways

Estrogen receptor antagonist 8 enables experimental dissection of ER signaling pathways where reversible, competitive antagonism must be distinguished from receptor degradation mechanisms. The compound's competitive antagonist mechanism [1] contrasts with the degradation-inducing activity of SERDs such as fulvestrant, making it a valuable tool for studies requiring titratable, reversible ER blockade. Applications include investigations of estrogen-dependent gene expression kinetics, co-regulator recruitment dynamics, and the temporal relationship between receptor occupancy and downstream transcriptional responses.

ERα-Selective Pathway Analysis

The ERα-selective antagonism profile of Estrogen receptor antagonist 8, inherited from the MPP chemotype, supports research applications requiring subtype-specific interrogation of ER signaling. In tissues where both ERα and ERβ are expressed—including uterus, mammary gland, and bone—the compound enables selective blockade of ERα-mediated transcriptional responses while leaving ERβ signaling intact [1]. This selectivity is particularly relevant for studies investigating the distinct physiological roles of ERα and ERβ in hormone-responsive tissues and for dissecting ERα-specific contributions to pathological processes such as estrogen-dependent tumorigenesis.

Application
Selection Property
Validation Focus
In vivo anti-uterotrophic studies
Reported in vivo ER antagonism profile
Dose-response and uterine weight endpoint review
ERα antagonist SAR investigations
Conformationally constrained MPP scaffold
Structure-activity relationship endpoint validation
ER signaling pathway dissection
Competitive antagonism mechanism context
Reversible vs degradation pathway endpoint comparison
ERα-selective pathway studies
ERα subtype selectivity context
ERα-specific transcriptional endpoint monitoring

Technical Documentation Hub

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36 linked technical documents
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